Cyclohexanecarboxylate
Overview
Description
Cyclohexanecarboxylate is a monocarboxylic acid anion that is the conjugate base of cyclohexanecarboxylic acid. It is a conjugate base of a cyclohexanecarboxylic acid.
Scientific Research Applications
1. Catalytic Reactions
Cyclohexanecarboxylate is obtained through the carbonylation of cyclohexene in methanol, catalyzed by palladium(II) chloride–triphenylphosphine. This process is significant in understanding the kinetics of catalytic reactions and the effects of various variables like temperature and pressure on carbonylation rates (Yoshida, Sugita, Kudo, & Takezaki, 1976).
2. Electrochemical Studies
This compound's electrochemical oxidation is influenced by ultrasonic irradiation, showing a predominance of two-electron products and increased reaction efficiency. This application is pivotal in understanding the modifying effects of ultrasound on electrochemical processes (Chyla et al., 1989).
3. Microbial Metabolism
The aerobic metabolism of this compound by Acinetobacter anitratum has been a subject of study. This research provides insights into the metabolic pathways of this compound in microorganisms, indicating the formation of various compounds like cyclohex-1-ene-1-carboxylate (Rho & Evans, 1975).
4. Photoreactivity Studies
This compound's photoreactivity has been studied, showing its ability to undergo photodecarboxylation to form cyclohexylmesitylene in certain conditions. This research is crucial in understanding the switching of photoreactivity by acid in chemical reactions (Mori, Wada, & Inoue, 2000).
5. Catalysis in Hydrocarboxylation
Research on the use of gold nanoparticles in catalyzing the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid highlights its potential as a green and efficient catalyst. This study contributes to the development of sustainable catalytic systems (Ribeiro et al., 2017).
Properties
CAS No. |
3198-23-0 |
---|---|
Molecular Formula |
C7H11O2- |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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